molecular formula C5H13ClN2O B1456282 3-(Methylamino)butanamide hydrochloride CAS No. 28312-84-7

3-(Methylamino)butanamide hydrochloride

Cat. No.: B1456282
CAS No.: 28312-84-7
M. Wt: 152.62 g/mol
InChI Key: FLRNXPRCOYSKSN-UHFFFAOYSA-N
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Description

3-(Methylamino)butanamide hydrochloride is an organic compound with the molecular formula C5H13ClN2O. It is a solid substance that is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)butanamide hydrochloride typically involves the reaction of butanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce a variety of substituted amides .

Scientific Research Applications

3-(Methylamino)butanamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Methylamino)butanamide hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

3-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNXPRCOYSKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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